4-[({1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazol-4-yl}carbonyl)amino]phenyl thiocyanate
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Overview
Description
1-[3-(4-CHLOROPHENYL)-2,1-BENZOXAZOL-5-YL]-N-[4-(CYANOSULFANYL)PHENYL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 1-[3-(4-CHLOROPHENYL)-2,1-BENZOXAZOL-5-YL]-N-[4-(CYANOSULFANYL)PHENYL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the benzoxazole core, followed by the introduction of the chlorophenyl and cyanosulfanyl groups. The final step involves the formation of the triazole ring and the carboxamide group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the benzoxazole and triazole rings allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the cyanosulfanyl group, often using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures
Scientific Research Applications
1-[3-(4-CHLOROPHENYL)-2,1-BENZOXAZOL-5-YL]-N-[4-(CYANOSULFANYL)PHENYL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules, potentially leading to the development of new pharmaceuticals or agrochemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins that regulate cell growth and survival. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other benzoxazole derivatives and triazole-containing molecules. Compared to these compounds, 1-[3-(4-CHLOROPHENYL)-2,1-BENZOXAZOL-5-YL]-N-[4-(CYANOSULFANYL)PHENYL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. Similar compounds include:
5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides: Known for their antiviral activity.
Indole Derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Thiazole Derivatives: Known for their cytotoxic activity against cancer cells.
Properties
Molecular Formula |
C24H15ClN6O2S |
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Molecular Weight |
486.9 g/mol |
IUPAC Name |
[4-[[1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyltriazole-4-carbonyl]amino]phenyl] thiocyanate |
InChI |
InChI=1S/C24H15ClN6O2S/c1-14-22(24(32)27-17-6-9-19(10-7-17)34-13-26)28-30-31(14)18-8-11-21-20(12-18)23(33-29-21)15-2-4-16(25)5-3-15/h2-12H,1H3,(H,27,32) |
InChI Key |
PSXLOYURIASCQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=C(C=C5)SC#N |
Origin of Product |
United States |
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